N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)morpholine-4-sulfonamide
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)morpholine-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group at the 3-position and a morpholine sulfonamide moiety at the 5-methyl position. This compound’s structure combines a heteroaromatic system (pyridine-pyrazole) with a polar sulfonamide group, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-13(9-14(17-18)12-3-2-4-15-10-12)11-16-23(20,21)19-5-7-22-8-6-19/h2-4,9-10,16H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBEIDBKFCVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)morpholine-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological activity, supported by data tables and relevant studies.
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions. The initial steps typically include the formation of the pyrazole ring, followed by the introduction of the pyridine moiety through coupling reactions. The final product is obtained by reacting the intermediate with morpholine sulfonamide derivatives.
Key Structural Features:
- Pyrazole Ring: Contributes to biological activity by interacting with various molecular targets.
- Pyridine Moiety: Enhances solubility and bioavailability.
- Morpholine Sulfonamide: Known for its role in inhibiting specific enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to:
- Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their function.
- Receptor Modulation: It can alter signaling pathways by interacting with various receptors, affecting cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis |
| SF268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Induction of autophagy |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
N-(1-methylpyrazolyl) derivatives have also been studied for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, such as TNFα and IL-6, which are critical in inflammatory processes.
| Cytokine | IC50 (nM) |
|---|---|
| TNFα | 53 |
| IL-6 | 820 |
These results indicate that this compound may be effective in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
-
Study on Tumor Growth Inhibition:
- A study demonstrated that administration of N-(1-methylpyrazolyl) compounds significantly reduced tumor size in xenograft models. The mechanism involved apoptosis induction and inhibition of angiogenesis.
-
Evaluation in Chronic Inflammation Models:
- In animal models of chronic inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores, suggesting its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and sulfonamide moieties. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. For instance, compounds that target tyrosine kinases have demonstrated efficacy in treating various cancers by preventing tumor growth and metastasis .
Antimicrobial Properties
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)morpholine-4-sulfonamide exhibits promising antimicrobial activity. Studies have indicated that derivatives of sulfonamides possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division .
Antifungal Activity
The compound's structural characteristics suggest potential antifungal activity as well. Compounds with similar scaffolds have been synthesized and tested against various fungal strains, showing effectiveness comparable to standard antifungal agents like fluconazole . The ability to inhibit fungal growth makes it a candidate for further investigation in treating infections caused by fungi such as Candida species.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the Morpholine Moiety : Morpholine can be introduced via nucleophilic substitution reactions or by employing coupling reactions with activated derivatives.
- Sulfonamide Formation : The final step typically involves the reaction of the amine component with sulfonyl chlorides or sulfonic acids to form the sulfonamide linkage.
These synthetic routes emphasize the versatility and accessibility of this compound for further modifications and applications in research .
Case Study 1: Anticancer Research
A study conducted on similar pyrazole-based compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives were tested against strains of E. coli and Staphylococcus aureus. Results indicated that some compounds displayed minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Differences :
- Aromatic System : Replaces the pyridinyl-pyrazole group with a fused imidazopyrrolopyrazine heterocycle.
- Backbone : Incorporates a cyclopentyl scaffold instead of a methyl-pyrazole linkage.
Inferred Properties :
- Bioactivity : The imidazopyrrolopyrazine moiety is associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting divergent targets compared to the pyridinyl-pyrazole system .
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride ()
Structural Differences :
- Functional Groups : Features a sulfonyl chloride (reactive intermediate) rather than a morpholine sulfonamide.
- Substituents : Chloro and isopropyl groups at the 1- and 3-positions.
Inferred Properties :
- Reactivity : The sulfonyl chloride group enables facile synthesis of sulfonamides but lacks stability in aqueous environments.
N-(((1S,3S,4R)-3-Ethyl-4-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)methyl)-3,3,3-trifluoropropane-1-sulfonamide ()
Structural Differences :
- Sulfonamide Chain : Uses a trifluoropropyl sulfonamide instead of morpholine sulfonamide.
- Substituents : Ethyl group on the cyclopentane ring.
Inferred Properties :
- Bioactivity : Fluorinated sulfonamides are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Data Table: Key Structural and Hypothesized Properties
*Calculated using fragment-based methods (e.g., XLogP3).
Research Findings and Implications
- Morpholine vs. Trifluoropropyl Sulfonamides : The morpholine group in the target compound may improve solubility and hydrogen-bonding capacity compared to trifluoropropyl derivatives, favoring interactions with polar enzyme active sites .
- Pyridinyl-Pyrazole vs. Imidazopyrrolopyrazine : The smaller pyridinyl-pyrazole system likely offers greater synthetic accessibility and metabolic stability, whereas the fused heterocycle in compounds may enhance target affinity at the expense of pharmacokinetics.
- Sulfonyl Chlorides : These intermediates () highlight the importance of post-synthetic modifications to achieve bioactive sulfonamides .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on pyrazole and pyridine rings. For example, pyridin-3-yl protons show distinct aromatic splitting (~8.5–9.0 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the conformation of the morpholine ring and sulfonamide linkage. Data-to-parameter ratios >15 ensure reliability .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ with <5 ppm error) .
How can computational chemistry be integrated to predict reactivity or optimize the synthesis of this sulfonamide derivative?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states for pyrazole cyclization and sulfonamide coupling .
- Solvent Effect Simulations : COSMO-RS predicts solvent compatibility (e.g., DMF vs. THF) to maximize yields .
- Docking Studies : Molecular docking into enzyme targets (e.g., kinases) identifies structural modifications to enhance binding affinity .
What strategies resolve contradictions in biological activity data across studies involving similar pyrazole-sulfonamide hybrids?
Advanced Research Question
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., pyridin-3-yl vs. pyrazin-2-yl) on target binding using in vitro assays (e.g., IC₅₀ measurements) .
- Meta-Analysis of Assay Conditions : Variability in buffer pH or incubation time can alter results. Standardize protocols (e.g., 37°C, pH 7.4) for cross-study comparability .
- Crystallographic Validation : Resolve conflicting inhibition data by verifying binding modes via co-crystallization with target proteins .
What experimental design principles are critical for optimizing reaction yields in multi-step syntheses?
Advanced Research Question
- Factorial Design : Screen variables (temperature, catalyst loading, solvent) using a 2³ factorial matrix to identify critical factors .
- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time and stoichiometry) via central composite design .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) detects intermediates to minimize side reactions .
How does the presence of the pyridine moiety influence the compound’s electronic properties and interaction with biological targets?
Advanced Research Question
- Electron-Withdrawing Effects : Pyridin-3-yl increases the electrophilicity of the pyrazole ring, enhancing reactivity in nucleophilic substitutions. Calculated NBO charges show electron deficiency at C-5 of pyrazole .
- π-Stacking Interactions : Pyridine’s aromatic system facilitates stacking with protein tyrosine residues, as observed in kinase inhibition assays .
- Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen bond acceptor, critical for binding to ATP pockets in enzymes (e.g., JAK2 inhibitors) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
